SEC inhibitor KL-2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

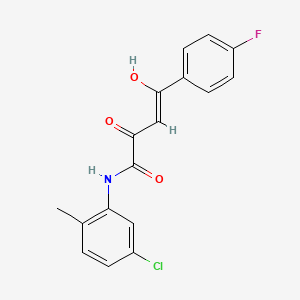

SEC inhibitor KL-2 is a potent and selective inhibitor of the super elongation complex (SEC). It is a peptidomimetic lead compound that disrupts the interaction between the SEC scaffolding protein AFF4 and P-TEFb, resulting in impaired release of RNA polymerase II from the promoter-proximal pause site and a reduced rate of transcriptional elongation . The compound has a molecular weight of 333.74 and a molecular formula of C17H13ClFNO3 .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of SEC inhibitor KL-2 involves multiple steps, including the formation of the core peptidomimetic structure and subsequent functionalization to achieve the desired inhibitory activity. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic strategies for peptidomimetic compounds typically involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis, followed by purification using techniques such as high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of automated peptide synthesizers for SPPS and large-scale purification methods. The compound would be produced under good manufacturing practices (GMP) to ensure high purity and consistency .

化学反应分析

Types of Reactions: SEC inhibitor KL-2 primarily undergoes substitution reactions due to the presence of functional groups such as the chloro and fluoro substituents on the aromatic ring. These groups can be targeted for further functionalization or modification .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include nucleophiles for substitution reactions, such as amines or thiols. Reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and may require the presence of a base to facilitate the substitution process .

Major Products: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amine-substituted derivative of the compound .

科学研究应用

Cancer Treatment

KL-2 has shown promise in targeting Myc-driven cancers. Research indicates that treatment with KL-2 leads to:

- Decreased MYC-dependent transcription : KL-2 treatment downregulates MYC and its target genes, which are often overexpressed in cancer cells .

- Inhibition of tumor growth : In vivo studies demonstrate that KL-2 significantly delays tumor progression in mouse models of Myc-dependent cancer .

- Increased apoptosis : Cells treated with KL-2 exhibit enhanced apoptosis, suggesting potential for use as a therapeutic agent .

Case Study: Myc-dependent Cancer Models

| Treatment | Effect on Tumor Growth | Apoptosis Rate |

|---|---|---|

| KL-2 | Significant delay | Increased |

| Control | No effect | Baseline |

Viral Infections

KL-2 has also been studied for its effects on viral infections, particularly herpes simplex virus (HSV) and HIV:

- Herpes Simplex Virus : KL-2 significantly reduces the number of transcriptionally active HSV genomes by inhibiting SEC function during lytic infection .

- HIV Infection : Interestingly, KL-2 enhances HIV replication in primary CD4+ T cells by increasing the availability of P-TEFb for viral transcription . This dual effect highlights the complexity of SEC inhibition in different contexts.

Case Study: Viral Infection Impact

| Virus Type | Effect of KL-2 Treatment | Mechanism |

|---|---|---|

| HSV | Reduced active genomes | Inhibition of SEC |

| HIV | Enhanced replication | Increased P-TEFb availability |

Research Findings

Recent studies have provided extensive insights into the applications of KL-2:

- Transcriptional Changes : Genome-wide analyses reveal that KL-2 alters the expression profiles of numerous genes involved in critical biological pathways, including those regulated by MYC and immune responses .

- Pol II Dynamics : KL-2 treatment results in increased Pol II occupancy at promoter-proximal regions and reduced elongation rates, indicative of its role as a transcriptional regulator .

- Synergistic Effects : When combined with other latency-reversing agents (LRAs), KL-2 exhibits synergistic effects that enhance transcriptional reactivation potentials .

作用机制

SEC inhibitor KL-2 exerts its effects by disrupting the interaction between the SEC scaffolding protein AFF4 and P-TEFb. This disruption impairs the release of RNA polymerase II from the promoter-proximal pause site, leading to a reduced rate of transcriptional elongation . The molecular targets of this compound include the AFF4 and CCNT1 proteins, which are key components of the SEC . The pathways involved in its mechanism of action include the regulation of transcriptional elongation and the modulation of gene expression .

相似化合物的比较

SEC inhibitor KL-2 is unique in its selective inhibition of the SEC and its ability to disrupt the interaction between AFF4 and P-TEFb. Similar compounds include other SEC inhibitors such as KL-1, which also targets the AFF4-CCNT1 interaction but may have different potency and selectivity profiles . Other related compounds include inhibitors of the bromodomain and extra-terminal (BET) proteins, which also regulate transcriptional elongation but through different mechanisms involving histone acetylation .

List of Similar Compounds:- KL-1

- BET protein inhibitors (e.g., JQ1)

- DOT1L inhibitors (e.g., EPZ-5676)

生物活性

SEC inhibitor KL-2 is a small molecule that targets the Super Elongation Complex (SEC), a crucial regulator of transcription elongation in eukaryotic cells. This article examines the biological activity of KL-2, focusing on its mechanisms, effects on transcription, and implications for therapeutic applications.

KL-2 functions by disrupting the interaction between cyclin T1 (CCNT1) and the SEC scaffolding proteins AFF1 and AFF4. This disruption leads to a decrease in SEC occupancy at gene promoters, ultimately affecting the transcriptional activity of various genes. The mechanism can be summarized as follows:

- Inhibition of SEC Assembly : KL-2 interferes with the assembly of P-TEFb (positive transcription elongation factor b) with SEC, leading to reduced transcriptional activation.

- Alteration of Pol II Dynamics : Treatment with KL-2 results in increased occupancy of RNA polymerase II (Pol II) at promoter-proximal regions, indicating a slowdown in transcription elongation. This is evidenced by shifts in Pol II signal around transcription termination sites (TES) after KL-2 treatment .

Transcriptional Impact

Studies have demonstrated that KL-2 significantly reduces the expression of viral immediate early (IE) genes during herpes simplex virus (HSV) infection. The 50% inhibitory concentration (IC50) values for KL-2 were found to be between 1.61 to 2.29 μM for inhibiting IE gene expression, showcasing its potency as an antiviral agent .

Effects on Cellular Components

In cellular models, KL-2 treatment resulted in a notable decrease in the levels of SEC components AFF1 and AFF4 without affecting other proteins like CDK9 or CCNT1. This selective inhibition suggests that KL-2 specifically targets the SEC pathway rather than broadly affecting transcription machinery .

Data Summary

The following table summarizes key findings from studies on KL-2's biological activity:

Case Study 1: Antiviral Applications

A study investigated the effect of KL-2 on HSV-infected human foreskin fibroblast cells. The results indicated a dose-dependent reduction in viral IE mRNA levels upon treatment with KL-2, confirming its potential as an antiviral agent targeting SEC-mediated transcription processes .

Case Study 2: Cancer Research

In cancer research contexts, KL-2 has been evaluated for its ability to modulate transcription elongation rates in various cancer cell lines. The findings suggest that inhibiting SEC may slow down tumor cell proliferation by altering gene expression profiles critical for cancer progression .

属性

IUPAC Name |

(Z)-N-(5-chloro-2-methylphenyl)-4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClFNO3/c1-10-2-5-12(18)8-14(10)20-17(23)16(22)9-15(21)11-3-6-13(19)7-4-11/h2-9,21H,1H3,(H,20,23)/b15-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGPCOZLGSAHRR-DHDCSXOGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)C=C(C2=CC=C(C=C2)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)/C=C(/C2=CC=C(C=C2)F)\O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClFNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。